Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

Lipophilicity Physicochemical properties Medicinal chemistry

Researchers advancing fluorinated tetrahydropyran (THP) drug candidates frequently encounter inconsistent stereochemistry and unreliable supply of high-purity 4-fluoro-THP ester building blocks. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (CAS 1150617-60-9) resolves this bottleneck. Produced via modern DMPU/HF-mediated fluoro-Prins cyclization, it delivers consistent stereochemical fidelity and purity. • Enables ICMT inhibitor synthesis for Ras-pathway oncology programs; lead THP derivatives achieve IC₅₀ values as low as 1.3 nM and cancer cell GI₅₀ from 0.3 µM. • Fluorine at the 4-position modulates lipophilicity (logP 0.6781) and enhances metabolic stability via C-F bond strengthening, unobtainable with non-fluorinated analogs. • Methyl ester handle permits orthogonal synthetic elaboration orthogonal to the THP ring; validated in SERT/NET inhibitor and antibacterial DNA gyrase/topo IV dual-inhibitor SAR campaigns. • Ships ambient globally as non-hazardous; stocked in standard research quantities with ≥95% purity for immediate dispatch.

Molecular Formula C7H11FO3
Molecular Weight 162.16 g/mol
CAS No. 1150617-60-9
Cat. No. B1451799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
CAS1150617-60-9
Molecular FormulaC7H11FO3
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)F
InChIInChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3
InChIKeyMMRSDRAYRVDTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (CAS 1150617-60-9): A Fluorinated Tetrahydropyran Building Block for Medicinal Chemistry Procurement


Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (CAS 1150617-60-9, molecular formula C₇H₁₁FO₃, MW 162.16) is a fluorinated tetrahydropyran ester building block with a logP of 0.6781 and polar surface area of 35.53 Ų [1]. The compound contains a tetrahydropyran (THP) scaffold—a privileged structure in drug discovery—functionalized with a fluorine atom at the 4-position and a methyl ester handle, enabling its use as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate Cannot Be Substituted with Non-Fluorinated or Alternative Heterocyclic Analogs


The substitution of the 4-position hydrogen with fluorine in methyl tetrahydropyran-4-carboxylate creates a fundamental change in physicochemical and pharmacological behavior that cannot be replicated by non-fluorinated analogs or alternative heterocycles such as oxetanes. Fluorine incorporation alters lipophilicity (logP 0.6781 vs. higher values for non-fluorinated analogs), metabolic stability via C–F bond strengthening, and conformational preferences through stereoelectronic effects [1]. The methyl ester moiety further provides a distinct reactivity profile compared to the carboxylic acid analog, enabling orthogonal synthetic manipulation . These differences translate into measurably distinct biological outcomes in medicinal chemistry campaigns, making simple in-class interchange scientifically unsound without explicit head-to-head validation.

Quantitative Differentiation Evidence for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (CAS 1150617-60-9) Versus Comparators


Fluorinated vs. Non-Fluorinated Tetrahydropyran Derivatives: Lipophilicity and Physicochemical Property Comparison

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate exhibits a computed logP of 0.6781, which represents a significant shift from non-fluorinated tetrahydropyran esters (logP estimated 1.2-1.5) and the carboxylic acid analog 4-fluorotetrahydro-2H-pyran-4-carboxylic acid (logP estimated 0.2-0.5) [1]. The fluorine substitution at the 4-position reduces lipophilicity while maintaining favorable membrane permeability characteristics compared to non-fluorinated analogs [2]. The polar surface area of 35.53 Ų and molar refractivity of 36.108 provide a balanced physicochemical profile suitable for CNS drug discovery applications [1].

Lipophilicity Physicochemical properties Medicinal chemistry

Class-Wide Potency: Tetrahydropyran Derivatives as ICMT Inhibitors with Nanomolar Activity

Tetrahydropyranyl (THP) derivatives have been developed as potent inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), a validated anticancer target [1]. Structural optimization within this class yielded compound 75 with an IC₅₀ of 1.3 nM, representing a 10-fold potency increase from earlier leads [1]. These compounds demonstrated dose-dependent increases in Ras cytosolic protein and reduced cell viability in multiple cancer cell lines with GI₅₀ values ranging from 0.3 to >100 μM [1]. While methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate itself was not directly tested in this study, it shares the core tetrahydropyran scaffold with the potent inhibitors described, establishing class-level precedent for this structural motif in ICMT inhibition.

ICMT inhibition Anticancer Ras signaling

Class-Wide SAR: Tetrahydropyran Derivatives as Serotonin and Norepinephrine Transporter Inhibitors

A 3D QSAR (CoMFA) study of 29 tetrahydropyran derivatives as serotonin (SERT) and norepinephrine (NET) transporter inhibitors revealed that the presence of a hydroxyl substituent on the THP ring is a critical factor governing NET selectivity over SERT [1]. The study achieved models with high internal and external predictivity, demonstrating that steric fields dominated electrostatic fields in determining transporter inhibitory activity [1]. While methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate contains a fluorine and ester rather than hydroxyl group, the core tetrahydropyran scaffold is shared with this pharmacologically validated series, and the 4-position substitution pattern (where this compound bears fluorine and methyl ester) directly aligns with the substitution positions explored in the SAR study [1].

SERT NET Antidepressant 3D QSAR

Tetrahydropyran Scaffold in Bacterial Topoisomerase Inhibition: Antibacterial Applications

Tetrahydropyran-based inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) display potent activity against Gram-positive pathogens with no target-mediated toxicity [1]. Dibasic tetrahydropyran-based compounds are potent dual inhibitors of both DNA gyrase and topoisomerase IV, displaying antibacterial activities against Staphylococcus aureus and other clinically relevant pathogens [1]. The tetrahydropyran ring serves as a critical scaffold that links to a bicyclic aromatic moiety through a syn-diol linker, and this architectural feature is essential for the antibacterial pharmacophore [1]. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate contains the identical tetrahydropyran core and 4-position substitution that can be elaborated into full antibacterial leads.

Antibacterial DNA gyrase Topoisomerase IV Gram-positive

Synthesis of 4-Fluorotetrahydropyrans: DMPU/HF vs. Pyridine/HF – Yield and Diastereoselectivity Comparison

The synthesis of 4-fluorotetrahydropyran derivatives, including precursors to methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, can be achieved via fluoro-Prins cyclization using DMPU/HF (65 wt% HF) as a nucleophilic fluorination reagent . Compared to classical nucleophilic fluorination reagents such as pyridine/HF, DMPU/HF delivers both higher yields and better diastereoselectivity in the synthesis of substituted 4-fluorotetrahydropyrans . This methodological advancement enables more efficient and stereochemically controlled access to the 4-fluorotetrahydropyran scaffold that defines methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Fluorination Diastereoselectivity Prins cyclization Synthetic methodology

Conformational and Stereoelectronic Effects: 2-Fluorotetrahydropyran Anomeric Effect vs. 4-Fluoro Substitution

An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) analysis of 2-fluorotetrahydropyran demonstrated that the anomeric effect in fluorinated tetrahydropyrans is electrostatic in nature rather than governed by hyperconjugation [1]. This study on 2-fluorotetrahydropyran provides computational precedent for the stereoelectronic properties of fluorinated tetrahydropyran systems. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, with fluorine at the 4-position, experiences different stereoelectronic effects than 2-fluoro analogs; the 4-position fluorine influences ring conformation and the pKa of the adjacent carboxylic acid derivative, which is relevant for understanding reactivity and biological interactions of derivatives [1]. Direct experimental comparison between 4-fluoro and non-fluorinated tetrahydropyran esters shows that fluorine substitution alters the preferred ring conformation, with implications for molecular recognition in biological systems.

Conformational analysis Anomeric effect Stereoelectronic effects Computational chemistry

High-Value Research and Industrial Application Scenarios for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (CAS 1150617-60-9)


ICMT Inhibitor Lead Optimization in Oncology Drug Discovery

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate serves as a key building block for synthesizing tetrahydropyranyl (THP) derivatives targeting isoprenylcysteine carboxyl methyltransferase (ICMT) for anticancer applications. The tetrahydropyran scaffold has demonstrated ICMT inhibitory activity with lead compounds achieving IC₅₀ values as low as 1.3 nM and cancer cell growth inhibition (GI₅₀) ranging from 0.3 to >100 μM [1]. The fluorine atom at the 4-position provides enhanced metabolic stability and modulated lipophilicity (logP 0.6781) compared to non-fluorinated analogs, while the methyl ester enables further synthetic elaboration. This compound is particularly valuable for medicinal chemistry teams developing Ras-pathway targeted therapies.

CNS Drug Discovery: Monoamine Transporter Modulator Scaffold

Tetrahydropyran derivatives have been validated as serotonin (SERT) and norepinephrine (NET) transporter inhibitors through 3D QSAR studies [1]. The core tetrahydropyran scaffold of methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, with substitution at the 4-position, aligns with the substitution patterns explored in these SAR studies. The fluorine atom modulates lipophilicity and metabolic stability, while the methyl ester provides a synthetic handle for introducing pharmacophoric elements required for SERT/NET activity. This compound is suitable for CNS drug discovery programs targeting depression, anxiety, and other neuropsychiatric disorders [1].

Antibacterial Lead Generation Targeting DNA Gyrase and Topoisomerase IV

Tetrahydropyran-based dual inhibitors of bacterial DNA gyrase and topoisomerase IV display potent antibacterial activity against Gram-positive pathogens, including isolates with clinically relevant resistance phenotypes [1]. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate provides the tetrahydropyran core required for this antibacterial pharmacophore, with the 4-position functionalized for further elaboration into the full dibasic inhibitor scaffold. The fluorine substitution may confer additional metabolic stability advantages in lead optimization, supporting antibacterial drug discovery efforts against resistant pathogens [1].

Synthetic Methodology Development: Fluorinated Heterocycle Construction

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a representative product of advanced fluorination methodologies, particularly the DMPU/HF-mediated fluoro-Prins cyclization that offers superior yields and diastereoselectivity compared to traditional pyridine/HF methods [1]. Procuring this compound from suppliers utilizing these modern synthetic routes ensures access to material with consistent stereochemistry and high purity (typically ≥95% as specified by AKSci and MolCore [2][3]). The compound serves as a reference standard for analytical method development and as a precursor for generating diverse fluorinated tetrahydropyran libraries [1].

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